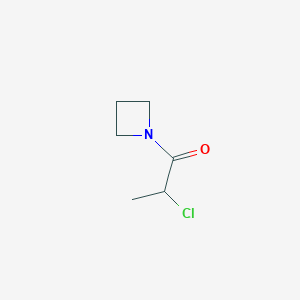![molecular formula C18H21N7O B2537185 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-96-0](/img/structure/B2537185.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a unique arrangement of triazolo and pyrimidinyl groups linked via a piperazine ring and attached to a propanone moiety
Mechanism of Action
Target of Action
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one primarily targets the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the epithelial-mesenchymal transition .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can disrupt the normal function of the enzyme, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. For instance, it can inhibit the proliferation of cells, disrupt the cell cycle at the S phase, and hinder the progression of the epithelial-mesenchymal transition . These effects can lead to downstream effects such as the suppression of tumor growth and the inhibition of cancer cell migration .
Pharmacokinetics
These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, disruption of the cell cycle, and hindrance of the epithelial-mesenchymal transition . These effects can lead to the suppression of tumor growth and the inhibition of cancer cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can be synthesized through a multi-step organic synthesis process. The synthesis often starts with the formation of the triazolopyrimidine core, which is then functionalized with the piperazine and propanone groups.
Typical synthesis steps may include:
Cyclization reactions: : to form the triazolopyrimidine framework.
Nucleophilic substitutions: : where piperazine rings are introduced.
Condensation reactions: : to attach the propanone moiety.
Industrial Production Methods
While the laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice, scaling up to industrial production requires optimization of these conditions for cost-effectiveness and yield improvement. Techniques like continuous flow synthesis might be employed to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: : to form corresponding sulfoxides or sulfones.
Reduction: : which may reduce the keto group to a hydroxyl group.
Substitution: : particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: : transition metal catalysts might be used in certain substitution reactions.
Major Products Formed
Oxidation: : yields sulfoxides or sulfones.
Reduction: : results in alcohol derivatives.
Substitution: : produces various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has diverse applications:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: : May find applications in the development of novel materials or catalysts.
Comparison with Similar Compounds
Compared to other triazolo[4,5-d]pyrimidine derivatives, 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one stands out due to its unique substitution pattern, which may enhance its biological activity or stability. Similar compounds might include:
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Each of these compounds has variations in their biological activity and applications based on their structural differences.
Is there anything you would like to delve into further or need additional details on?
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYOOFSCGGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
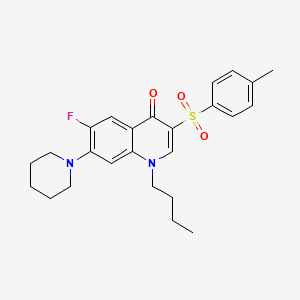

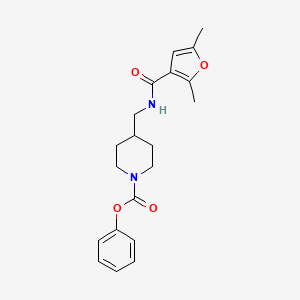
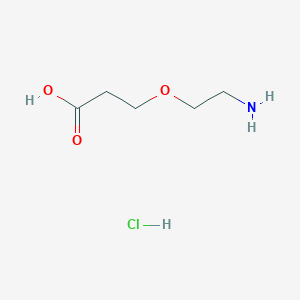
![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)
![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)
![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)
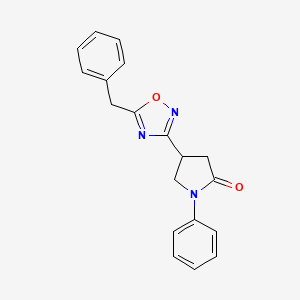
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)


